Patent

US04273704

Procedure details

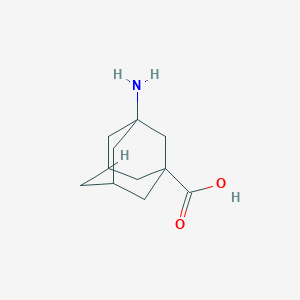

To a solution of 5.98 g of 3-amino-1-adamantanecarboxylic acid in 40 ml of dry tetrahydrofuran stirred under a nitrogen atmosphere is added 6.5 ml of boron trifluoride etherate. Stirring is continued as 35 ml of a 1 M solution of borane in tetrahydrofuran is added at a rate which maintains reflux. The reaction mixture is refluxed for 4.5 hours then cooled and 20 ml of a 4 N solution of sodium hydroxide is added dropwise. The upper phase, which contains the tetrahydrofuran and the borate ester of the product, is separated. The tetrahydrofuran is removed under reduced pressure, and the residue is heated with 40 ml of a 4 N sodium hydroxide solution for 24 hours at 100° C. The solution is extracted three times with 200 ml of chloroform. The combined chloroform extracts are dried over potassium carbonate and the solvent is removed under reduced pressure. The residue is stirred with diethyl ether to give a crystalline product, 3-amino-1-adamantanemethanol which is represented by the following structure ##STR69##

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([C:12](O)=[O:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.B(F)(F)F.CCOCC.B.[OH-].[Na+]>O1CCCC1>[NH2:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH2:12][OH:13])([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.98 g

|

|

Type

|

reactant

|

|

Smiles

|

NC12CC3(CC(CC(C1)C3)C2)C(=O)O

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

6.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at a rate which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintains reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is refluxed for 4.5 hours

|

|

Duration

|

4.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the borate ester of the product, is separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tetrahydrofuran is removed under reduced pressure

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solution is extracted three times with 200 ml of chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined chloroform extracts are dried over potassium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed under reduced pressure

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The residue is stirred with diethyl ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC12CC3(CC(CC(C1)C3)C2)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |